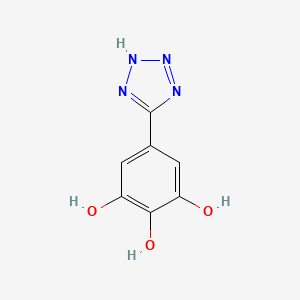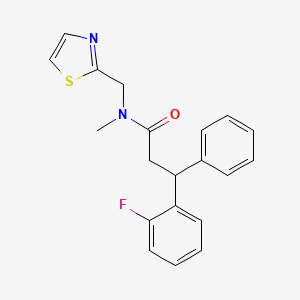![molecular formula C20H29NO3 B6054666 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6054666.png)
3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. In
作用机制
The mechanism of action of 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine involves the conversion of 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine to MPP+ by the enzyme monoamine oxidase B (MAO-B) in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been found to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons, leading to symptoms similar to Parkinson's disease. 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has also been shown to induce oxidative stress and inflammation, and to affect the immune system and the cardiovascular system.
实验室实验的优点和局限性
3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has several advantages as a tool for studying the dopaminergic system in the brain. It is able to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. This makes it a valuable tool for studying the pathophysiology of Parkinson's disease and for testing potential therapeutic interventions. However, 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine also has several limitations, including its neurotoxicity and the fact that it is not a natural toxin, which may limit its relevance to human disease.
未来方向
There are several future directions for research involving 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. One area of interest is the development of new animal models of Parkinson's disease using 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine, which could help to improve our understanding of the disease and to identify new therapeutic targets. Another area of interest is the development of new drugs that can protect against the neurotoxic effects of 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine and other neurotoxins, which could have important implications for the treatment of Parkinson's disease and other neurodegenerative disorders. Finally, there is a need for further research to better understand the mechanism of action and the biochemical and physiological effects of 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine, which could help to improve our understanding of the dopaminergic system and its role in disease.
合成方法
The synthesis of 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine involves several steps, including the reaction of 3-methoxyphenylacetic acid with 1,2-dibromoethane to produce 3-[2-(3-methoxyphenyl)ethyl]acetic acid. This is followed by the conversion of the acid to the corresponding amide using thionyl chloride and then the cyclization of the amide with tetrahydro-2H-pyran-4-carboxylic acid to produce 3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine.
科学研究应用
3-[2-(3-methoxyphenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. This compound is able to cross the blood-brain barrier and is selectively taken up by dopaminergic neurons, where it is metabolized to produce MPP+ (1-methyl-4-phenylpyridinium), a potent neurotoxin. MPP+ is able to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models.
属性
IUPAC Name |
[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-23-19-6-2-4-16(14-19)7-8-17-5-3-11-21(15-17)20(22)18-9-12-24-13-10-18/h2,4,6,14,17-18H,3,5,7-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPAQWVSVGHTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6054599.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6054611.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
![1-[2-(difluoromethoxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6054641.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6054645.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6054646.png)
![7-[(8-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6054651.png)

![4-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6054659.png)

![1-(4-chlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6054676.png)
![1-{2-hydroxy-3-[3-(4-thiomorpholinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6054678.png)